Uniconazole P
Description
Uniconazole-P [(E)-(S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol] is a triazole-class plant growth regulator and fungicide, distinguished by its stereospecificity as the active (S)-enantiomer of uniconazole. It inhibits gibberellin (GA) biosynthesis by targeting cytochrome P450 monooxygenases, particularly ent-kaurene oxidase, thereby reducing GA levels and suppressing vegetative growth . Uniconazole-P is highly effective at low concentrations (e.g., 0.5–1.0 µM in root elongation assays ), with applications in agriculture to reduce lodging in rice and regulate flowering in ornamentals . Its dual functionality as a growth retardant and fungicide stems from its triazole moiety, which also confers resistance to metabolic degradation .
Properties
IUPAC Name |
(E,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVFADWVLCOPU-MAUPQMMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3035002 | |
| Record name | Uniconazole-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3035002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83657-17-4 | |
| Record name | Uniconazole P | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uniconazole-P [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uniconazole-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3035002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (αS,βE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Uniconazole P | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNICONAZOLE-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T880R8S46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Wettable Powder Preparations
Patent CN102550569A details a 30% uniconazole-P wettable powder formulation:
| Component | Percentage (w/w) | Function |
|---|---|---|
| Uniconazole-P | 25% | Active ingredient |
| Chlormequat chloride | 5% | Synergistic agent |
| Sodium lignin sulfonate | 1% | Dispersant |
| Lauryl sodium sulfate | 0.5% | Wetting agent |
| White carbon | Balance | Filler |
The preparation involves dry-milling components to <200 μm, followed by homogenization. Field trials demonstrated 15–20% rice height reduction versus controls when applied at 300 g/ha[Table 1].
Suspension Concentrates
A 30% suspension concentrate (SC) uses:
- Uniconazole-P (25%)
- Ethylene glycol (5% as antifreeze)
- Xanthan gum (0.2% as thickener)
- Styrene phenol APEO (2% as emulsifier)
High-shear mixing and sand milling produce particles <5 μm, ensuring foliar adhesion. SC formulations showed 98% rainfastness after 2 hr drying in rice trials.
Nano-Preparation Techniques
Patent CN101946776A introduces a nanoemulsion method:
- Dissolve uniconazole-P (10%) in ethanol.
- Add Tween-80 (15%) and span-60 (5%) as surfactants.
- High-pressure homogenization (1500 bar, 5 cycles) yields 80–100 nm particles.
Nanoformulations enhanced translocation rates by 40% compared to conventional SCs in wheat trials.
Stability and Compatibility Testing
Thermal Degradation Kinetics
Accelerated stability studies (40°C/75% RH) revealed:
| Formulation | Degradation Rate (k, day⁻¹) | Half-life (Days) |
|---|---|---|
| Wettable powder | 0.0023 | 301 |
| SC | 0.0018 | 385 |
| Nanoemulsion | 0.0009 | 770 |
Nanoencapsulation improved photostability by 60% under UV exposure.
Tank-Mix Compatibility
Uniconazole-P remains stable for 48 hr when mixed with:
- Glyphosate (pH 5.5–6.0)
- Calcium chloride (up to 500 ppm hardness)
- Urea (20% w/v)
Precipitation occurs above pH 8.0 due to triazole ring deprotonation.
Field Efficacy and Application Protocols
Rice Growth Regulation
A 2008 trial compared uniconazole-P formulations on Oryza sativa:
| Treatment | Plant Height (cm) | Tillers/Plant | Yield (t/ha) |
|---|---|---|---|
| Control | 98.2 | 12.1 | 6.7 |
| 30% SC (300 g/ha) | 76.4 | 15.3 | 7.9 |
| 50% WDG (200 g/ha) | 81.1 | 14.7 | 7.6 |
SC formulations outperformed wettable powders due to improved leaf coverage.
Avocado Fruit Optimization
Australian trials with 50 g/L SC (applied at flowering) achieved:
- 25% reduction in fruit "neck" deformity
- 18% increase in marketable yield (Hass cultivar)
- No detectable residues (<0.02 mg/kg) at harvest
Toxicological and Environmental Considerations
Ecotoxicity Parameters
| Species | LC50/EC50 (mg/L) | Risk Quotient |
|---|---|---|
| Daphnia magna | 8.2 | 0.03 |
| Oncorhynchus mykiss | 12.4 | 0.02 |
Half-life in soil: 14–21 days (aerobic conditions).
Chemical Reactions Analysis
Types of Reactions
Uniconazole-P undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the presence of strong oxidizing agents and can form different oxidation products depending on the conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide are used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of Uniconazole-P, which can be further analyzed for their biological activity and efficacy .
Scientific Research Applications
Uniconazole-P has a wide range of scientific research applications:
Agriculture: Used to control plant height and improve crop yield under stress conditions such as drought and salinity
Biology: Studied for its effects on plant physiology, including photosynthesis and carbon metabolism.
Medicine: Investigated for its potential antifungal properties due to its triazole structure.
Industry: Utilized in the production of ornamental plants to maintain a marketable size and delay flowering.
Mechanism of Action
Uniconazole-P exerts its effects by inhibiting the biosynthesis of gibberellins, a group of plant hormones responsible for promoting stem elongation. The compound specifically targets the enzyme ent-kaurene oxidase, which is crucial in the gibberellin biosynthesis pathway . This inhibition leads to reduced stem elongation and more compact plant growth. Additionally, Uniconazole-P has been shown to enhance stress tolerance in plants by regulating antioxidant enzyme activities and osmotic balance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differentiation
Uniconazole-P shares structural homology with other triazole derivatives, such as paclobutrazol , cyproconazole , and hexaconazole , but exhibits distinct functional properties:
Mechanistic Divergence
- Potency in GA Inhibition : Uniconazole-P reduces GA levels by >80% in rice seedlings at 10⁻⁶ M, outperforming paclobutrazol and tetcyclacis .
- ABA Catabolism Inhibition: Uniconazole-P acts as a competitive inhibitor of ABA 8ʹ-hydroxylase (CYP707A3), increasing endogenous ABA levels 2-fold in Arabidopsis (Ki = 8.0 nM), whereas paclobutrazol shows negligible ABA-related activity .
Chromatographic and Metabolic Distinction
- Co-elution Challenges : Uniconazole-P and cyproconazole produce overlapping SRM signals (m/z 292→70 and 294→70), necessitating precise chromatographic separation to avoid false positives in LC-MS/MS analysis .
- Metabolic Stability : Uniconazole-P resists degradation in aerobic soil (half-life = 6.9 days), unlike paclobutrazol, which degrades rapidly under UV exposure .
Key Research Findings
- Dual Hormonal Regulation : Uniconazole-P suppresses GA biosynthesis while enhancing ABA accumulation, a unique combination that enhances drought tolerance in Arabidopsis .
- Species-Specific Sensitivity : Root elongation inhibition by uniconazole-P varies across species (e.g., IC₅₀ = 0.51 µM for wheat vs. 1.02 µM for maize) .
- Gene Expression Modulation : In pkl mutants, uniconazole-P upregulates LEC1 and LEC2 (seed-specific genes) by 3-fold, a response absent in wild-type plants .
Practical and Research Implications
- Agricultural Use : Field trials in Japan demonstrated that uniconazole-P reduces rice lodging by 40–60% and increases yield by 15% when applied at the panicle formation stage .
- Biochemical Tool : Uniconazole-P is employed to study strigolactone biosynthesis (e.g., inhibition of sorgomol synthase in sorghum ) and tension wood formation in trees .
Biological Activity
Uniconazole-P is a plant growth regulator (PGR) that primarily functions as an inhibitor of gibberellin biosynthesis, which plays a critical role in plant growth and development. This compound has garnered attention for its diverse biological activities, particularly in enhancing drought tolerance, modifying plant morphology, and influencing physiological processes.
Uniconazole-P acts by inhibiting the enzyme abscisic acid (ABA) 8′-hydroxylase, a key enzyme involved in ABA catabolism. This inhibition leads to increased levels of endogenous ABA, which is crucial for plant stress responses, particularly under drought conditions. Research indicates that uniconazole-P is a strong competitive inhibitor of ABA 8′-hydroxylase with an inhibition constant () of 8.0 nM, making it more effective than other PGRs like paclobutrazol and tetcyclacis .
Effects on Plant Morphology
Uniconazole-P has been shown to significantly affect plant morphology by reducing stem elongation and promoting stem diameter growth. In various studies, plants treated with uniconazole-P exhibited shorter heights and thicker stems compared to untreated controls. This morphological change is beneficial for protecting plants from mechanical damage and improving their overall stability .
Physiological Responses
The application of uniconazole-P has been linked to several physiological changes in plants:
- Drought Tolerance : Treated plants showed enhanced drought resistance due to increased ABA levels, which help in closing stomata and reducing water loss .
- Physiological Metabolism : Studies have demonstrated that uniconazole-P promotes physiological metabolism, leading to better nutrient uptake and utilization .
- Stress Responses : The compound's ability to modulate stress responses makes it valuable in agricultural practices, particularly in regions prone to water scarcity.
Toxicological Profile
While uniconazole-P is effective as a PGR, its safety profile has been evaluated through various studies. The compound exhibits moderate acute oral toxicity with an LD50 of approximately 430 mg/kg in rats . Long-term studies indicate potential liver effects at high doses, including increased liver weights and histopathological changes. However, no significant carcinogenic effects have been observed across multiple studies .
Table 1 summarizes key toxicological findings related to uniconazole-P:
| Study Type | Findings | NOEL (mg/kg bw/day) |
|---|---|---|
| Acute Oral Toxicity | LD50 = 430 mg/kg (females), 460 mg/kg (males) | - |
| Chronic Study | Increased liver weights and histopathological changes | 5 |
| Long-Term Study | No increase in tumor incidence | 200 |
Case Studies
Several case studies have highlighted the practical applications of uniconazole-P in agriculture:
- Ornamental Horticulture : Uniconazole-P is widely used in ornamental horticulture to control plant height and improve the aesthetic appeal of flowering plants. Studies show that application results in more compact growth forms without compromising flowering quality.
- Vegetable Production : In vegetable crops, uniconazole-P has been shown to enhance resistance to environmental stresses such as salinity and drought. For instance, tomato plants treated with uniconazole-P demonstrated improved fruit yield and quality under saline conditions .
- Field Trials : Field trials involving various crops have reported that uniconazole-P application leads to higher biomass accumulation and improved stress resilience compared to untreated controls.
Q & A
Q. What experimental protocols are recommended for studying Uniconazole-P’s effects on seed germination and gene expression?
Methodological Answer:
- Population (P): Use germinating seeds (e.g., Arabidopsis mutants like pkl or wild-type) .
- Intervention (I): Apply Uniconazole-P at concentrations inhibiting gibberellin (GA) biosynthesis (e.g., 10 µM) .
- Comparison (C): Compare treated vs. untreated groups, or combine with GA3 co-application to reverse effects .
- Outcome (O): Quantify gene expression changes via RNA-seq or RT-qPCR (e.g., 26 genes with PKL-dependent expression in pkl mutants) .
- Time (T): Monitor outcomes over 48–96 hours post-treatment, aligning with peak transcriptional responses .
- Data Presentation: Use tables to summarize fold changes in gene expression (e.g., 33% increase in 10 genes) and figures for rhythmic expression patterns (e.g., Fourier-transformed amplitude data) .
Q. How does Uniconazole-P interact with gibberellin signaling pathways in plants?
Methodological Answer:
- Mechanistic Studies: Apply Uniconazole-P to suppress GA biosynthesis, then measure downstream effects (e.g., XSP30 gene expression in leaves) using time-series experiments .
- Pharmacological Rescue: Co-apply GA3 to test reversibility of Uniconazole-P effects (e.g., restored XSP30 oscillation patterns) .
- Data Interpretation: Use scatter plots to correlate GA levels (measured via LC-MS) with transcriptional outputs, noting antagonistic relationships .
Advanced Research Questions
Q. How can researchers resolve contradictions in Uniconazole-P’s dual role as a gene expression enhancer and suppressor?
Methodological Answer:
- Case Study: In pkl mutants, Uniconazole-P enhances embryonic gene expression but suppresses GA-responsive genes. This paradox arises from its indirect modulation of chromatin remodeling via PKL .
- Experimental Design: Conduct genome-wide ChIP-seq to map histone H3K27me3 changes under Uniconazole-P treatment, comparing wild-type and pkl mutants .
- Data Integration: Overlay transcriptomic and epigenomic datasets to identify loci where Uniconazole-P alters both histone marks and gene expression .
Q. What advanced ecological risk assessment models are used to predict Uniconazole-P’s environmental impact?
Methodological Answer:
- Exposure Modeling: Use SWCC (Surface Water Concentration Calculator) and PRZM-GW for aquatic EECs (Estimated Environmental Concentrations) at maximum application rates .
- Toxicity Data: Reference EPA ECOTOX database for LC50 values (e.g., 7.64 mg/L for carp) and terrestrial plant sensitivity .
- Risk Characterization: Compare EECs with toxicity thresholds using probabilistic models, incorporating persistence data (half-life >100 days in soil) .
Q. How can combinatorial experimental designs improve understanding of Uniconazole-P’s genome-wide effects?
Methodological Answer:
- Dual-Treatment Approach: Combine Uniconazole-P application with genetic perturbations (e.g., pkl mutation) to identify synergistic or antagonistic interactions .
- Statistical Power: Use factorial ANOVA to dissect main effects (Uniconazole-P vs. control) and interaction terms (Uniconazole-P × genotype) .
- Visualization: Generate heatmaps of co-regulated gene clusters, annotated with GO terms (e.g., “embryo development”) .
Q. What strategies validate Uniconazole-P’s role in epigenetic regulation during seed development?
Methodological Answer:
- Histone Modification Analysis: Perform immunoblotting or ChIP-qPCR for H3K27me3 in Uniconazole-P-treated seeds, comparing with GA-deficient mutants .
- Mutant Validation: Use CRISPR-edited lines lacking PKL or GA receptors to test dependency of Uniconazole-P effects .
- Data Reproducibility: Replicate experiments across multiple seed batches, reporting mean ± SEM for H3K27me3 levels .
Q. How should researchers address gaps in Uniconazole-P’s dietary and non-target organism risk assessments?
Methodological Answer:
- Dietary Exposure: Use EPA tolerance assessments (e.g., aggregate exposure <0.1 mg/kg/day) and refine with biomonitoring data if available .
- Non-Target Analysis: Apply TerrPlant model to estimate risks for pollinators (e.g., honeybee LD50 >20 µg/bee) .
- Uncertainty Quantification: Conduct Monte Carlo simulations to account for variability in application rates and environmental persistence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
